molecular formula C22H33N5O B2944890 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 1207002-93-4

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No. B2944890
CAS RN: 1207002-93-4
M. Wt: 383.54
InChI Key: BZPYDHBCUKCNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C22H33N5O and its molecular weight is 383.54. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and in vitro antiproliferative screening of new urea derivatives against several human cancer cell lines. These compounds showed broad-spectrum antiproliferative activity with significant efficacies and superior potencies in renal cancer and melanoma cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2018).

Antimycobacterial Agents

Derivatives of this compound class have been investigated for their activity against Mycobacterium tuberculosis (MTB) and atypical mycobacteria. The modifications on the phenyl rings of these derivatives significantly influenced their antimycobacterial activity, with some showing activity better than existing treatments (Biava et al., 2008).

Molecular Recognition and Hydrogen Bonding

Studies have also focused on the substituent effects on pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation. These findings highlight the importance of electronic properties in molecular recognition processes, which could be relevant for designing more efficient drug molecules (Chien et al., 2004).

Structural Characterization and Analgesic Properties

The structural and molecular recognition studies of analogs have provided insights into their analgesic properties. Understanding the crystal and molecular structures of these compounds aids in the design of new analgesics with improved efficacy (Karczmarzyk & Malinka, 2008).

Anion Receptors

Acyclic molecules including ureas have been identified as effective anion-binding agents. This application is particularly relevant in the development of sensors and selective anion receptors for environmental and biological monitoring (Gale, 2006).

Antibacterial Agents

Innovative heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity. These studies contribute to the development of new antibiotics to combat resistant bacterial strains (Azab et al., 2013).

properties

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O/c1-25-14-16-27(17-15-25)21(20-11-7-13-26(20)2)18-24-22(28)23-12-6-10-19-8-4-3-5-9-19/h3-5,7-9,11,13,21H,6,10,12,14-18H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPYDHBCUKCNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NCCCC2=CC=CC=C2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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